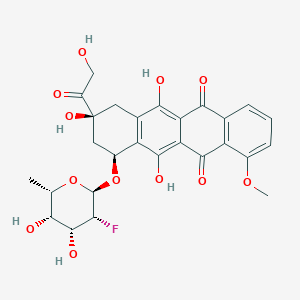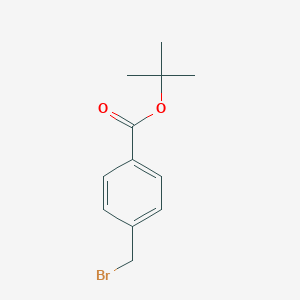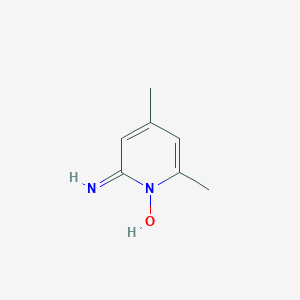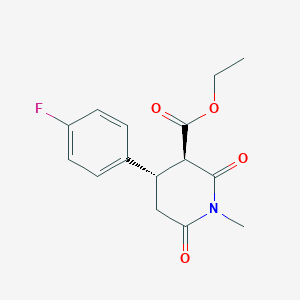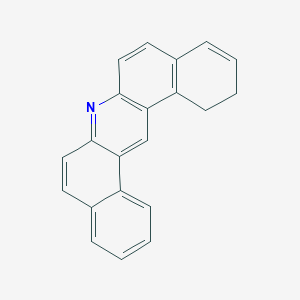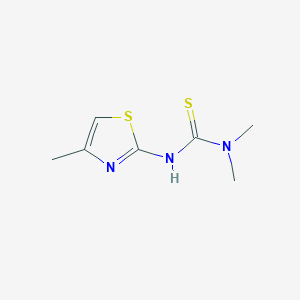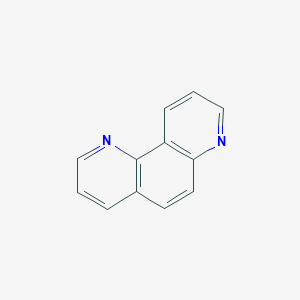
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BCPT, is a chemical compound that belongs to the class of xanthine derivatives. It is an important drug candidate that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
BCPT exerts its pharmacological effects by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, BCPT increases the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators.
Biochemical and Physiological Effects
BCPT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators. BCPT has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. Additionally, BCPT has been found to enhance the activity of natural killer cells, which play an important role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPT has a number of advantages for lab experiments. It is a well-characterized compound that is readily available in high purity. It has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, there are some limitations to the use of BCPT in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of BCPT. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is interest in the development of new derivatives of BCPT that have improved pharmacological properties. Overall, BCPT is a promising drug candidate that has the potential to be an important therapeutic agent for a variety of inflammatory disorders.
Métodos De Síntesis
BCPT can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride, followed by the reaction with 4-(m-chlorobenzyl)-1-piperazine. The final product is obtained by the reaction of the intermediate with propyl bromide. The synthesis of BCPT has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
BCPT has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. BCPT has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of inflammation-related disorders such as arthritis, inflammatory bowel disease, and psoriasis.
Propiedades
IUPAC Name |
[1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-8-4-3-5-9-21)17-34-13-11-33(12-14-34)16-20-7-6-10-22(29)15-20/h3-10,15,19,23H,11-14,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBXDJKNRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941909 |
Source


|
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline | |
CAS RN |
19977-07-2 |
Source


|
| Record name | 1-Piperazineethanol, 4-(m-chlorobenzyl)-alpha-(1,3-dimethyl-7-xanthinylmethyl)-, benzoate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019977072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

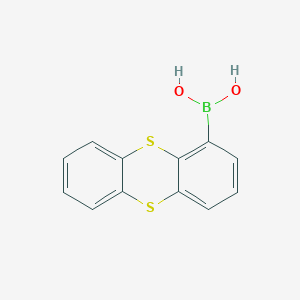
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
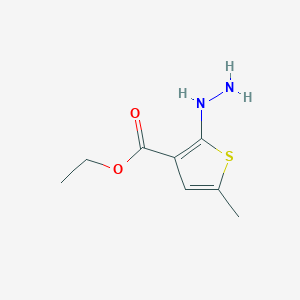

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
